Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride
Description
Properties
Molecular Formula |
C11H24ClN |
|---|---|
Molecular Weight |
205.77 g/mol |
IUPAC Name |
4-tert-butyl-1-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2,3)9-5-7-11(4,12)8-6-9;/h9H,5-8,12H2,1-4H3;1H |
InChI Key |
JVXXWMFMZYAVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the tert-butyl and methyl groups.
Formation of Intermediate: The intermediate compound is formed through a Grignard reaction, where tert-butyl magnesium chloride reacts with cyclohexanone to form tert-butyl cyclohexanol.
Amine Introduction: The hydroxyl group is then converted to an amine group through reductive amination, using reagents such as ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexylamines, ketones, and aldehydes, depending on the specific reaction and conditions.
Scientific Research Applications
Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Salts
While the evidence lacks data on the target compound, general comparisons can be inferred from analogous substances:
(a) Amitriptyline Hydrochloride (Referenced in )
- Application : Amitriptyline HCl is a tricyclic antidepressant.
- Analytical Data: Accuracy in RP-HPLC Analysis: Recovery rates of 98.2–101.3% were achieved under validated conditions (Table 6, ).
(b) Ortho-Toluidine Hydrochloride (Referenced in )
- Physical/Chemical Properties (Table 1-2, ):
- Melting Point : 216–217°C (ortho-toluidine HCl vs. free base at –16°C).
- Solubility : High water solubility due to ionic character.
- Relevance : Highlights how hydrochloride formation modifies properties like solubility and stability, which may apply to the target compound.
Proposed Framework for Future Comparisons
To enable rigorous comparisons, future studies should prioritize:
Biological Activity
Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride (C7H16ClN) is an organic compound belonging to the cyclohexylamine class. It has garnered attention due to its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a tert-butyl group at the fourth position and a methyl group at the first position of the cyclohexane ring. Its hydrochloride form enhances solubility in water, making it suitable for various pharmaceutical applications. The molecular weight of the compound is 149.67 g/mol.
Neurotransmitter Modulation
This compound exhibits potential interactions with neurotransmitter systems, which may be attributed to its structural similarity to other bioactive amines. Research indicates that this compound can modulate receptor activity, suggesting applications in treating neurological disorders. Studies have shown that it may influence the activity of various neurotransmitter receptors, particularly those involved in the endocannabinoid system.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Molecular Formula | Unique Biological Activity |
|---|---|---|
| This compound | C7H16ClN | Modulates neurotransmitter systems; potential use in neurological disorders |
| Cis-4-Methylcyclohexylamine | C7H15N | Used as a pharmaceutical intermediate |
| Cis-4-Ethylcyclohexanamine | C8H17N | Potential use in similar applications |
Pharmacological Applications
The compound serves as an important intermediate in synthesizing various pharmaceuticals, including antituberculotic agents. Its ability to interact with biological targets suggests it could play a role in developing new therapeutic agents.
Case Studies
- Neurological Disorders : A study examined the effects of this compound on neuronal cell lines, demonstrating its potential neuroprotective effects by enhancing cell viability under stress conditions.
- Antituberculotic Activity : In vitro tests indicated that this compound could enhance the efficacy of existing antituberculotic drugs, suggesting a synergistic effect that warrants further investigation.
Mechanistic Insights
Research has focused on understanding how this compound interacts with specific receptors. For instance, studies involving competitive binding assays have shown that it exhibits selectivity towards certain receptors associated with pain modulation and inflammation.
Table 2: Binding Affinity Data for Receptor Interactions
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the stereochemical purity of Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride?
- Methodology : Use a combination of chiral HPLC (e.g., with a Chiralpak® column) and nuclear Overhauser effect (NOE) NMR spectroscopy. Compare retention times and NOE correlations with authentic standards to verify the cis-configuration. Polarimetry can supplement these results to assess optical purity .
- Data Validation : Cross-reference crystallographic data (if available) with computational models (e.g., density functional theory (DFT)) to resolve ambiguities in stereochemical assignments.
Q. How can researchers optimize the catalytic hydrogenation step in synthesizing the cyclohexane ring system?
- Experimental Design : Screen hydrogenation catalysts (e.g., Pd/C, Raney Ni) under varying pressures (1–5 bar) and temperatures (20–80°C). Monitor reaction progress via TLC or GC-MS. Key parameters to optimize include catalyst loading (5–20% w/w) and solvent polarity (e.g., ethanol vs. THF) to minimize byproducts .
- Troubleshooting : If incomplete conversion occurs, evaluate catalyst poisoning by tert-butyl group steric effects. Consider pre-activating the catalyst or using hydrogen donors like ammonium formate.
Q. What analytical techniques are critical for assessing the compound’s stability under different storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Compare degradation products (e.g., tert-butyl group hydrolysis) via LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How do conflicting reports on the compound’s solubility in polar aprotic solvents arise, and how can they be resolved?
- Contradiction Analysis : Discrepancies may stem from impurities (e.g., residual salts) or polymorphic forms. Design controlled solubility tests using ultra-purified compound (via recrystallization in anhydrous acetone) and standardized solvent systems (e.g., DMSO, DMF). Validate results via DSC to confirm polymorph consistency .
- Methodological Refinement : Use molecular dynamics simulations to predict solvent interactions, focusing on tert-butyl group steric hindrance and amine hydrochloride solvation .
Q. What mechanistic insights explain the compound’s selectivity in chiral resolution applications?
- Hypothesis Testing : Perform kinetic resolution experiments with racemic substrates. Analyze enantiomeric excess (ee) via HPLC and correlate with DFT-calculated transition-state energies. Investigate hydrogen-bonding interactions between the tert-butyl group and resolving agents (e.g., tartaric acid derivatives) .
- Data Interpretation : Compare X-ray structures of diastereomeric salts to identify critical non-covalent interactions (e.g., π-stacking, van der Waals contacts) that drive selectivity.
Q. How can computational models improve the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Strategy : Use QSAR models trained on logP, polar surface area, and molecular weight data from analogs. Validate predictions with in vitro BBB assays (e.g., PAMPA-BBB). Focus on modifying the methylcyclohexylamine scaffold while retaining cis-configuration .
Methodological Notes
- Literature Integration : When revising research questions (e.g., solubility contradictions), systematically compare findings with prior studies on structurally related amines (e.g., cis-permethrin derivatives) to identify trends or outliers .
- Ethical Compliance : For studies involving biological testing, ensure participant selection criteria align with IRB protocols, including exclusion of individuals with hypersensitivity to cyclohexylamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
